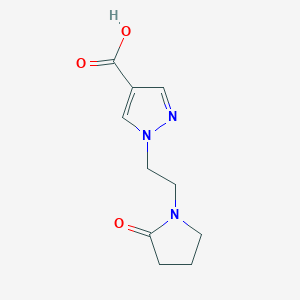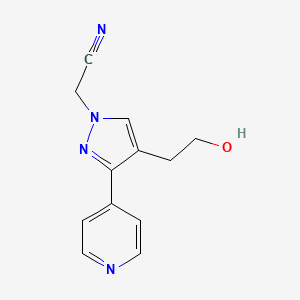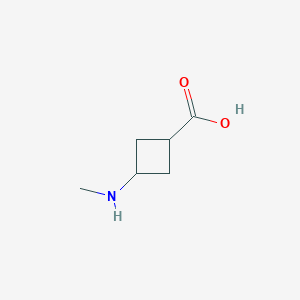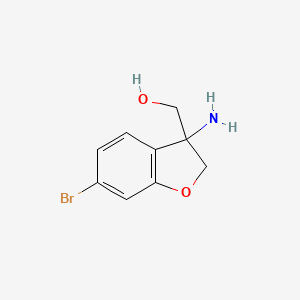
2-Chloro-2-methylpropane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-methylpropane-1-thiol is an organosulfur compound with the molecular formula C4H9ClS. It is a derivative of propane, where a chlorine atom and a thiol group are attached to the second carbon atom. This compound is known for its distinct odor and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-2-methylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of 2-chloro-2-methylpropane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Another method involves the substitution reaction of 2-methyl-2-propanol with thionyl chloride, followed by the addition of hydrogen sulfide. This method requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness. The product is then purified through distillation and other separation techniques to remove impurities and by-products.
化学反応の分析
Types of Reactions
2-Chloro-2-methylpropane-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced sulfur compounds using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and primary amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride and other reducing agents are used under anhydrous conditions to prevent side reactions.
Major Products
Substitution: Products include alcohols, amines, and other substituted compounds.
Oxidation: Products include disulfides, sulfonic acids, and sulfoxides.
Reduction: Products include alkanes and reduced sulfur compounds.
科学的研究の応用
2-Chloro-2-methylpropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving thiol groups. It serves as a model compound for understanding the behavior of thiol-containing biomolecules.
Medicine: Research on this compound includes its potential use as a precursor for pharmaceuticals and its role in drug metabolism studies.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other organosulfur compounds.
作用機序
The mechanism of action of 2-chloro-2-methylpropane-1-thiol involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The thiol group can undergo oxidation and reduction reactions, making it a versatile compound in various chemical processes.
Molecular Targets and Pathways
Nucleophilic Substitution: The chlorine atom is the primary target for nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The thiol group is the primary site for oxidation and reduction reactions, leading to the formation of disulfides, sulfonic acids, and other sulfur-containing compounds.
類似化合物との比較
2-Chloro-2-methylpropane-1-thiol can be compared with other similar compounds, such as:
2-Chloro-2-methylpropane: Lacks the thiol group and is primarily used as an alkylating agent.
2-Methyl-2-propanethiol: Lacks the chlorine atom and is used in the synthesis of thiol-containing compounds.
2-Chloro-1-propanethiol: Has the chlorine and thiol groups on different carbon atoms, leading to different reactivity and applications.
Uniqueness
The presence of both chlorine and thiol groups in this compound makes it a unique compound with diverse reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple fields of research highlight its importance in both academic and industrial settings.
特性
分子式 |
C4H9ClS |
|---|---|
分子量 |
124.63 g/mol |
IUPAC名 |
2-chloro-2-methylpropane-1-thiol |
InChI |
InChI=1S/C4H9ClS/c1-4(2,5)3-6/h6H,3H2,1-2H3 |
InChIキー |
NNNXSTIAAPASSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CS)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)
![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)


![6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13341346.png)

![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)
![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)

![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)
